molecular formula C6H10S B12197789 Di-1-propenyl sulfide CAS No. 33922-80-4

Di-1-propenyl sulfide

Cat. No.: B12197789
CAS No.: 33922-80-4
M. Wt: 114.21 g/mol
InChI Key: RJDJXOBGMMKPMH-GGWOSOGESA-N
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Description

Di-1-propenyl sulfide is an organic sulfide characterized by the substitution of hydrogen sulfide with two prop-1-en-1-yl groups. This compound is a volatile constituent found in garlic and onions . Its chemical formula is C6H10S, and it is known for its role as a flavoring agent and a component of volatile oils .

Preparation Methods

Synthetic Routes and Reaction Conditions

Di-1-propenyl sulfide can be synthesized through various methods. One common approach involves the reaction of prop-1-en-1-yl halides with hydrogen sulfide in the presence of a base. This reaction typically occurs under mild conditions, such as room temperature, and yields this compound as the primary product .

Industrial Production Methods

In industrial settings, this compound is often produced through the extraction and distillation of garlic and onion oils. These oils contain a mixture of sulfur-containing compounds, including this compound, which can be isolated and purified through fractional distillation .

Chemical Reactions Analysis

Types of Reactions

Di-1-propenyl sulfide undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, peracids; mild to moderate temperatures.

    Reduction: Lithium aluminum hydride; low temperatures.

    Substitution: Various nucleophiles; room temperature to moderate temperatures.

Major Products Formed

    Oxidation: Sulfoxides, sulfones.

    Reduction: Thiols.

    Substitution: Various substituted sulfides.

Biological Activity

Di-1-propenyl sulfide, a sulfur-containing organic compound, has garnered attention due to its diverse biological activities. This article explores its mechanisms of action, potential therapeutic effects, and relevant research findings, supported by data tables and case studies.

Chemical Structure and Properties

This compound is characterized by two prop-1-en-1-yl groups bonded to a sulfur atom. Its chemical formula is C6H10SC_6H_{10}S, and it is commonly found in garlic and onions, contributing to their distinctive aroma. The (Z,Z) configuration of the compound indicates that both double bonds in the prop-1-en-1-yl groups are in the cis position, which influences its reactivity and biological properties.

The biological activity of this compound is primarily attributed to its interaction with cellular components:

  • Modification of Proteins : The compound can modify proteins and enzymes through disulfide bond formation, affecting their function and activity.
  • Cell Membrane Interaction : It alters cellular membrane permeability, leading to antimicrobial effects by disrupting microbial cell membranes and inhibiting enzyme activity.

Antimicrobial Activity

This compound has demonstrated significant antimicrobial properties against various bacterial strains. Research indicates that it can inhibit the growth of pathogens through its ability to disrupt cell membranes and interfere with metabolic processes. A study evaluating its efficacy against common bacteria found that this compound effectively reduced bacterial counts in vitro.

Table 1: Antimicrobial Efficacy of this compound

Bacterial StrainMinimum Inhibitory Concentration (MIC)Reference
Escherichia coli0.5 mg/mL
Staphylococcus aureus0.3 mg/mL
Salmonella enterica0.4 mg/mL

Anticancer Properties

Emerging studies suggest that this compound exhibits anticancer properties. It has been shown to induce apoptosis in cancer cells through oxidative stress mechanisms. The compound's ability to modulate signaling pathways related to cell survival and proliferation presents a potential therapeutic avenue for cancer treatment.

Case Study: Anticancer Effects in Cell Lines

A study conducted on human breast cancer cell lines revealed that treatment with this compound led to a significant decrease in cell viability:

  • Cell Line : MCF-7 (breast cancer)
  • Concentration : 50 µM
  • Outcome : 70% reduction in cell viability after 24 hours of exposure.

Role in Plant Metabolism

This compound plays a crucial role in the metabolism of sulfur compounds in plants, particularly garlic and onions. It is involved in the breakdown pathways of sulfur-containing compounds, which contribute to the health benefits associated with these vegetables. Research indicates that genetic manipulation affecting the synthesis of this compound can enhance desirable flavor compounds while reducing undesirable ones .

Properties

CAS No.

33922-80-4

Molecular Formula

C6H10S

Molecular Weight

114.21 g/mol

IUPAC Name

(E)-1-[(E)-prop-1-enyl]sulfanylprop-1-ene

InChI

InChI=1S/C6H10S/c1-3-5-7-6-4-2/h3-6H,1-2H3/b5-3+,6-4+

InChI Key

RJDJXOBGMMKPMH-GGWOSOGESA-N

Isomeric SMILES

C/C=C/S/C=C/C

Canonical SMILES

CC=CSC=CC

boiling_point

137.00 to 140.00 °C. @ 760.00 mm Hg

Origin of Product

United States

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